
4-tert-butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate, or 4-TBPB-DMBS, is a synthetic organic compound derived from 4-tert-butylphenol and 2,5-dimethoxybenzene-1-sulfonic acid. It is a colorless solid that is widely used in scientific research as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-TBPB-DMBS has also been studied for its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. This article will discuss the synthesis method of 4-TBPB-DMBS, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
科学的研究の応用
4-TBPB-DMBS is widely used in scientific research as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied for its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. For example, 4-TBPB-DMBS has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer.
作用機序
The mechanism of action of 4-TBPB-DMBS is not fully understood. However, it is believed to act by binding to and activating certain enzymes and receptors. For example, 4-TBPB-DMBS has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TBPB-DMBS are not fully understood. However, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to bind to and activate the G-protein coupled receptor GPR55, which is involved in the regulation of pain, inflammation, and cancer. Additionally, 4-TBPB-DMBS has been found to inhibit the enzyme 5'-nucleotidase, which is involved in the breakdown of nucleotides.
実験室実験の利点と制限
4-TBPB-DMBS has several advantages for use in laboratory experiments. It is a commercially available compound, so it is easy to obtain. It is also relatively stable, so it can be stored for long periods of time without degradation. Additionally, it is a colorless solid, so it is easy to visualize in experiments.
However, there are also some limitations to consider when using 4-TBPB-DMBS in laboratory experiments. It is a synthetic compound, so it may not be suitable for use in experiments involving natural products. Additionally, it is a relatively large molecule, so it may not be suitable for use in experiments involving small molecules.
将来の方向性
There are several potential future directions for research on 4-TBPB-DMBS. Further research could be conducted to explore its potential biological activity, including its ability to modulate the activity of certain enzymes and receptors. Additionally, research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, research could be conducted to explore its potential toxicity and safety profile.
合成法
4-TBPB-DMBS can be synthesized by a variety of methods, including the Williamson ether synthesis and the Ullmann reaction. In the Williamson ether synthesis, 4-tert-butylphenol is reacted with 2,5-dimethoxybenzene-1-sulfonic acid in the presence of anhydrous sodium carbonate, yielding 4-TBPB-DMBS as a white solid. The Ullmann reaction involves the coupling of 4-tert-butylphenol and 2,5-dimethoxybenzene-1-sulfonic acid in the presence of copper(I) chloride and a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 4-TBPB-DMBS as a white solid.
特性
IUPAC Name |
(4-tert-butylphenyl) 4-bromo-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO5S/c1-18(2,3)12-6-8-13(9-7-12)24-25(20,21)17-11-15(22-4)14(19)10-16(17)23-5/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFCYSKONDWQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenyl 4-bromo-2,5-dimethoxybenzene-1-sulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

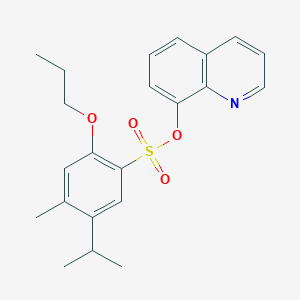

![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)

![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)
![N-[4-(2,4-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434409.png)


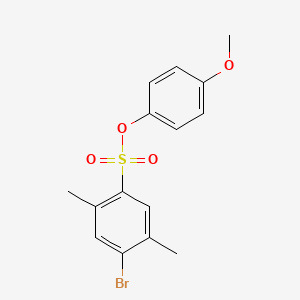
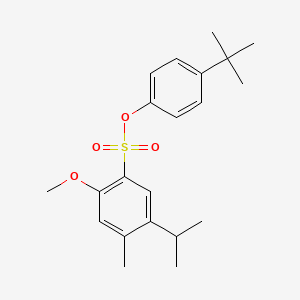
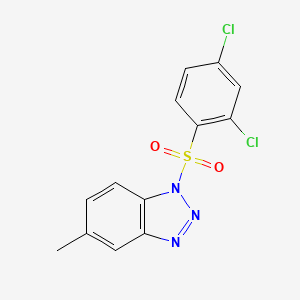

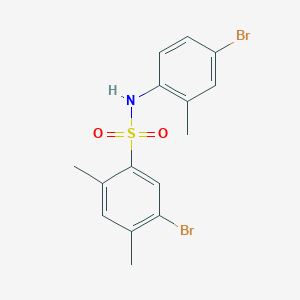
![N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide](/img/structure/B6434499.png)